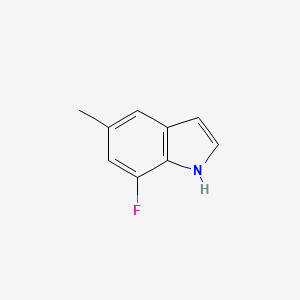

7-Fluor-5-methyl-1H-Indol

Übersicht

Beschreibung

7-Fluoro-5-methyl-1H-indole, also known as FMIT, is an artificial compound that has been studied for its potential applications in various scientific and medical fields. FMIT is a fluorinated derivative of indole, a naturally occurring aromatic compound found in many plants. FMIT has been used in the synthesis of several other compounds, such as indole-3-carboxylates and indole-3-carboxamides, and has been studied for its potential use in drug discovery, for its potential as a fluorescent probe, and for its potential applications in biochemistry and physiology.

Wissenschaftliche Forschungsanwendungen

Antivirelle Anwendungen

Derivate von 7-Fluor-5-methyl-1H-Indol wurden synthetisiert und weisen nachweislich signifikante antivirale Aktivitäten auf. Beispielsweise haben bestimmte Derivate eine inhibitorische Wirkung gegen das Influenza-A-Virus und das Coxsackie-B4-Virus gezeigt, wobei IC50-Werte auf potente antivirale Eigenschaften hindeuten . Dies deutet auf eine mögliche Verwendung bei der Entwicklung von antiviralen Medikamenten hin.

Entzündungshemmende Anwendungen

Indolderivate, einschließlich solcher mit einer 7-Fluor-5-Methyl-Substitution, sind bekannt für ihre entzündungshemmenden Eigenschaften. Diese Verbindungen können bei der Behandlung chronisch-entzündlicher Erkrankungen entscheidend sein und eine Vorlage für neue entzündungshemmende Medikamente liefern .

Antikrebsanwendungen

Die Struktur von this compound findet sich in Verbindungen, die auf ihr Antikrebs-Potenzial untersucht wurden. Diese Derivate können mit verschiedenen zellulären Zielstrukturen interagieren und bieten Wege für die Entwicklung neuartiger Antikrebstherapien .

Antimikrobielle Anwendungen

Forschungen haben gezeigt, dass Indolderivate gegen eine Reihe von mikrobiellen Krankheitserregern wirksam sein können. Die 7-Fluor-5-Methyl-Gruppe kann die antimikrobielle Wirksamkeit dieser Verbindungen verbessern, was sie im Kampf gegen arzneimittelresistente Bakterien wertvoll macht .

Biotechnologische Produktion

Fortschritte in der Biotechnologie haben die Produktion von Indolderivaten ermöglicht, darunter halogenierte und oxygenierte Verbindungen, aus natürlichen Quellen wie Glucose oder Tryptophan. Diese Derivate finden Anwendung in der Aroma- und Duftstoffindustrie sowie in der Herstellung von natürlichen Farbstoffen mit therapeutischem Potenzial .

Neuroprotektive Anwendungen

Indole wurden aufgrund ihrer vielfältigen biologischen Aktivitäten auf ihre neuroprotektiven Wirkungen untersucht. Derivate von this compound könnten möglicherweise bei der Behandlung neurodegenerativer Erkrankungen eingesetzt werden, indem sie Neuronen vor Schäden schützen .

Wirkmechanismus

The structural similarity of indole alkaloids to endogenous neurotransmitters endows the molecules with neurological activity and affinity toward serotonin receptors . Indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Zukünftige Richtungen

Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists . Researchers have extensively explored indole derivatives as potential anti-tubercular agents or drugs . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

Eigenschaften

IUPAC Name |

7-fluoro-5-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORDVAXRGDICNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)F)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619232 | |

| Record name | 7-Fluoro-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

442910-91-0 | |

| Record name | 7-Fluoro-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-5-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

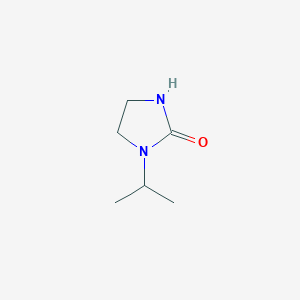

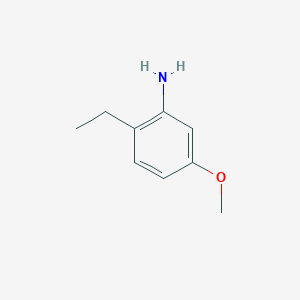

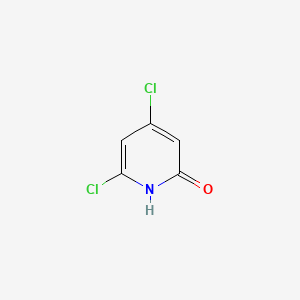

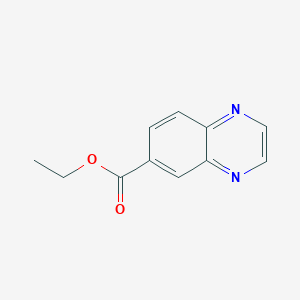

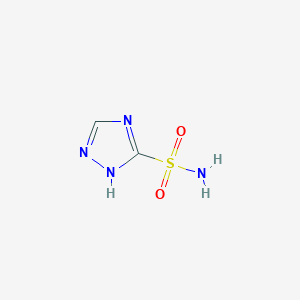

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1321411.png)